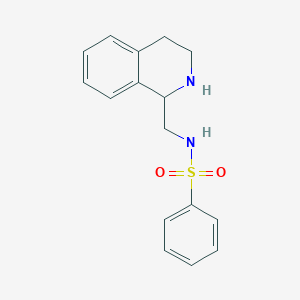

N-(1,2,3,4-tetrahydroisoquinolin-1-ylmethyl)benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(1,2,3,4-tetrahydroisoquinolin-1-ylmethyl)benzenesulfonamide is a synthetic compound that belongs to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a tetrahydroisoquinoline moiety linked to a benzenesulfonamide group, which contributes to its unique chemical properties and biological activities .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

N-(1,2,3,4-tetrahydroisoquinolin-1-ylmethyl)benzenesulfonamide can be synthesized through various synthetic routes. One common method involves the Bischler-Napieralski reaction, where a β-phenylethylamine derivative is cyclized to form the tetrahydroisoquinoline core .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, recrystallization, and chromatographic purification to isolate the desired product .

Análisis De Reacciones Químicas

Types of Reactions

N-(1,2,3,4-tetrahydroisoquinolin-1-ylmethyl)benzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The tetrahydroisoquinoline moiety can be oxidized to form isoquinoline derivatives.

Reduction: Reduction reactions can convert the sulfonamide group to corresponding amines.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Isoquinoline derivatives.

Reduction: Amines.

Substitution: Various substituted sulfonamides.

Aplicaciones Científicas De Investigación

Synthesis and Structural Characteristics

The compound can be synthesized through various chemical reactions involving tetrahydroisoquinoline derivatives and benzenesulfonamide moieties. The general synthetic pathway includes the Bischler–Nepieralski cyclization method, which has been effectively employed to create N-substituted tetrahydroisoquinolines . The molecular formula for this compound is C17H18N2O2S, with a molecular weight of approximately 330.4 g/mol .

Antidepressant Activity

Recent studies have highlighted the potential of N-(1,2,3,4-tetrahydroisoquinolin-1-ylmethyl)benzenesulfonamide as a multi-target directed ligand (MTDL) aimed at treating neurodegenerative diseases complicated by depression. In vitro assays have shown that derivatives of this compound exhibit significant inhibitory activity against monoamine oxidase enzymes (MAO-A and MAO-B), which are crucial in the metabolism of neurotransmitters associated with mood regulation .

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on cholinesterases, which are important in neurodegenerative disorders like Alzheimer's disease. Enzyme activity assays demonstrated that certain derivatives possess potent inhibitory properties against butyrylcholinesterase (BuChE), suggesting their role as potential therapeutic agents in cognitive enhancement and memory improvement .

Treatment of Sodium Channel-Mediated Disorders

This compound has been investigated for its effects on sodium channels, particularly in the context of epilepsy and seizure disorders. The compound shows promise as a therapeutic agent that modulates sodium channel activity, which is critical for neuronal excitability .

Antitumor Activity

The compound's derivatives have been subjected to antitumor evaluations, revealing significant cytotoxic effects against various cancer cell lines, including colon (HCT-116), breast (MCF-7), and cervical cancer (HeLa) cells. These findings suggest a potential application in cancer therapy .

Case Studies and Research Findings

Mecanismo De Acción

The mechanism of action of N-(1,2,3,4-tetrahydroisoquinolin-1-ylmethyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The tetrahydroisoquinoline moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The benzenesulfonamide group can inhibit enzymes by binding to their active sites, thereby affecting various biochemical pathways .

Comparación Con Compuestos Similares

Similar Compounds

1,2,3,4-Tetrahydroisoquinoline: A simpler analog with similar biological activities.

Benzenesulfonamide: Lacks the tetrahydroisoquinoline moiety but shares the sulfonamide group.

Quinocarcin: A complex tetrahydroisoquinoline derivative with potent antitumor activity.

Uniqueness

N-(1,2,3,4-tetrahydroisoquinolin-1-ylmethyl)benzenesulfonamide is unique due to its combined structural features of tetrahydroisoquinoline and benzenesulfonamide, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various scientific and industrial applications .

Actividad Biológica

N-(1,2,3,4-tetrahydroisoquinolin-1-ylmethyl)benzenesulfonamide is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

This compound is derived from the tetrahydroisoquinoline (THIQ) framework, which is known for its diverse pharmacological properties. The compound's structure can be represented as follows:

- Chemical Formula : C16H18N2O2S

- Molecular Weight : 306.39 g/mol

Synthesis

The synthesis of this compound typically involves the reaction of 1,2,3,4-tetrahydroisoquinoline with benzenesulfonyl chloride in the presence of a base. This method allows for the formation of the sulfonamide linkage essential for biological activity.

Antimicrobial Properties

Recent studies have demonstrated that derivatives of tetrahydroisoquinolines exhibit significant antibacterial activity. For instance, a study on 1-benzyl-1,2,3,4-tetrahydroisoquinoline derivatives showed promising antibacterial effects against various strains of bacteria. The sulfonamide group enhances the compound's ability to inhibit bacterial growth by interfering with essential metabolic pathways.

Inhibition of Enzymatic Activity

Research has indicated that this compound acts as an inhibitor of phenylethanolamine N-methyltransferase (PNMT), an enzyme involved in catecholamine biosynthesis. This inhibition can affect neurotransmitter levels and has implications for conditions such as hypertension and depression.

Case Studies and Research Findings

Several studies have explored the biological effects of compounds related to this compound:

| Study | Findings |

|---|---|

| Gremmen et al. (2021) | Investigated the synthesis of THIQ derivatives and their inhibitory effects on PNMT. Found that certain sulfonamide derivatives showed enhanced binding affinity to the enzyme. |

| Mottinelli et al. (2020) | Reported on the antibacterial properties of THIQ derivatives. Noted that modifications to the sulfonamide group could increase antimicrobial efficacy. |

| Rong et al. (2020) | Conducted a study on multi-component reactions leading to THIQs with potential neuroprotective effects. Emphasized the role of structural modifications in enhancing biological activity. |

Propiedades

IUPAC Name |

N-(1,2,3,4-tetrahydroisoquinolin-1-ylmethyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O2S/c19-21(20,14-7-2-1-3-8-14)18-12-16-15-9-5-4-6-13(15)10-11-17-16/h1-9,16-18H,10-12H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEPGVIUKFMUPGZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(C2=CC=CC=C21)CNS(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.